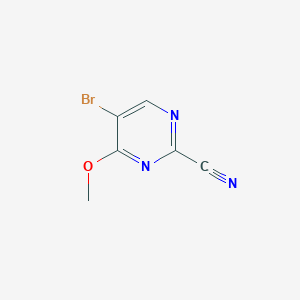

5-Bromo-4-methoxypyrimidine-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-methoxypyrimidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O/c1-11-6-4(7)3-9-5(2-8)10-6/h3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVINJSTGVSAEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 5 Bromo 4 Methoxypyrimidine 2 Carbonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The presence of a strong electron-withdrawing group, such as the C-2 carbonitrile, further activates the ring system towards nucleophilic attack. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The relative reactivity of the leaving groups on the ring dictates the regioselectivity of the substitution.

The bromo substituent at the C-5 position is generally not a favorable leaving group for nucleophilic aromatic substitution. In pyrimidine systems, SNAr reactions are most facile at the C-2, C-4, and C-6 positions, as the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the ring nitrogen atoms. Attack at the C-5 position does not allow for this stabilization, rendering the pathway energetically unfavorable. Consequently, direct displacement of the C-5 bromine by a nucleophile is uncommon and would require harsh reaction conditions or the presence of exceptionally strong activating groups that are not present in the title compound. The primary role of the C-5 bromo group is as a reactive handle for cross-coupling reactions rather than SNAr.

In contrast to the C-5 bromo position, the C-4 position of the pyrimidine ring is highly activated for nucleophilic attack. The methoxy (B1213986) group at this position can function as a competent leaving group, particularly when attacked by strong nucleophiles such as amines. The C-2 carbonitrile and the ring nitrogens work in concert to stabilize the negative charge of the intermediate formed upon nucleophilic addition at C-4.

While specific data for 5-bromo-4-methoxypyrimidine-2-carbonitrile is not extensively documented, the reactivity can be inferred from analogous systems. For instance, chloro groups at the C-4 position of pyrimidines are readily displaced by various amines. nih.gov Similarly, alkoxy groups can be displaced. Research on related pyrido[3,4-d]pyrimidines shows that a chloro group can be displaced by amines at elevated temperatures in solvents like N-methylpyrrolidone (NMP). acs.org This suggests that the C-4 methoxy group in this compound would be susceptible to substitution by primary and secondary amines under thermal conditions to yield 4-aminopyrimidine (B60600) derivatives.

Table 1: Representative SNAr Reactions on an Analogous Pyrimidine System The following data is based on the reactivity of a similar chloro-substituted pyridopyrimidine core and is illustrative of the expected transformations.

| Nucleophile (Amine) | Solvent | Temperature (°C) | Product |

| Neopentylamine | NMP | 100 - 130 | 8-Neopentylamino-substituted pyridopyrimidine |

| Various amines | NMP | 100 | Corresponding 8-amino-substituted pyridopyrimidines |

Data derived from studies on 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine. nih.govacs.org

The carbonitrile group at the C-2 position is a powerful electron-withdrawing group that activates the pyrimidine ring for SNAr, especially at the C-4 and C-6 positions. While the nitrile itself is not typically displaced in an SNAr reaction, it can undergo other chemical transformations. Under acidic or basic conditions, the nitrile can be hydrolyzed. google.com Depending on the conditions, this hydrolysis can yield a carboxylic acid, a carboxamide, or the corresponding carboxylate salt. google.comresearchgate.net

For example, the hydrolysis of various cyanopyridines has been studied, showing conversion to amides and carboxylic acids. google.com This transformation provides a pathway to introduce new functionality at the C-2 position, converting the nitrile into other important synthetic handles.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the C-5 bromo substituent on the pyrimidine ring is an excellent handle for such transformations. worktribe.com

Palladium catalysts are widely used to couple aryl halides with a variety of organometallic reagents. worktribe.com

Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for forming C-C bonds and involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organohalide. The C-5 bromo position of this compound is well-suited for Suzuki-Miyaura coupling. Numerous studies on 5-bromopyrimidines demonstrate efficient coupling with a range of aryl- and heteroarylboronic acids. rsc.orgmdpi.com Typical conditions involve a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like sodium carbonate or potassium phosphate (B84403) in a solvent mixture such as 1,4-dioxane (B91453) and water. mdpi.comnih.gov

Table 2: Representative Suzuki-Miyaura Coupling Reactions on Analogous 5-Bromopyrimidine (B23866) Systems The following data is based on the reactivity of similar 5-bromopyrimidine substrates and is illustrative of the expected transformations.

| Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Ref. |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | nih.gov |

| 2-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | nih.gov |

| Thienylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | - | rsc.org |

| 4-tert-butylbenzeneboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH | 81 | worktribe.com |

Heck Reaction: The Heck reaction couples aryl halides with alkenes. It is plausible that this compound could undergo Heck coupling with various olefins at the C-5 position, catalyzed by a palladium source like palladium(II) acetate (B1210297) in the presence of a phosphine (B1218219) ligand and a base.

Stille Reaction: The Stille reaction utilizes an organotin reagent as the coupling partner for the organohalide. smolecule.com This reaction is known for its tolerance of a wide variety of functional groups. The C-5 bromo position would be expected to readily participate in Stille couplings with various organostannanes under standard palladium catalysis, providing another efficient route for C-C bond formation. ambeed.com

While palladium is the most common catalyst for these transformations, other transition metals such as nickel and copper have gained prominence as more economical and sustainable alternatives. Nickel catalysts, often with N-heterocyclic carbene (NHC) or phosphine ligands, can effectively catalyze Suzuki-Miyaura type reactions. Copper-catalyzed couplings, such as variations of the Ullmann reaction, could also be employed, particularly for forming carbon-heteroatom bonds, although their use for C-C bond formation with this substrate is also conceivable. The specific development of these methods for this compound would depend on optimizing ligands and reaction conditions.

Transformations and Derivatizations of the Carbonitrile Group

The carbonitrile (cyano) group at the C2 position of the pyrimidine ring is a key site for chemical modification. It can undergo a variety of transformations, including reduction to amines and aldehydes, hydrolysis to amides and carboxylic acids, and reactions with organometallic reagents to yield ketones and imines.

Reduction Reactions to Amines and Aldehydes

The reduction of the carbonitrile group offers a direct route to valuable amine and aldehyde functionalities.

Amines: Complete reduction of the nitrile yields a primary amine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation. thieme-connect.de A range of catalysts, including those based on cobalt, ruthenium, and manganese, have been shown to be effective for the hydrogenation of both aromatic and heteroaromatic nitriles. thieme-connect.dersc.org Additionally, metal-free methods employing reagents such as ammonia (B1221849) borane (B79455) or diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride (B1222165) can also reduce various nitriles to primary amines in high yields. nih.govorganic-chemistry.orgorganic-chemistry.org

| Reagent/Catalyst System | Substrate Type | Product | General Conditions |

| Cobalt Pincer Complex / H₂ | (Hetero)aromatic nitriles | Primary amine | Base activation required thieme-connect.de |

| Ru-NHC Complex / H₂ | Electron-rich benzonitriles | Primary amine | High selectivity thieme-connect.de |

| Diisopropylaminoborane / cat. LiBH₄ | Aliphatic & Aromatic nitriles | Primary amine | Ambient or reflux in THF nih.govorganic-chemistry.org |

| Ammonia Borane (NH₃BH₃) | Various nitriles | Primary amine | Thermal, catalyst-free organic-chemistry.org |

| Manganese(I) Alkyl Complex / Amine Boranes | Various nitriles | Primary amine | Room temperature rsc.org |

Aldehydes: Partial reduction of the nitrile to an aldehyde can be accomplished using sterically hindered hydride reagents that deliver a single hydride equivalent. Diisobutylaluminum hydride (DIBAL-H) is the most common reagent for this transformation. commonorganicchemistry.commasterorganicchemistry.com The reaction proceeds via an imine intermediate which is then hydrolyzed upon aqueous workup to afford the aldehyde. masterorganicchemistry.com To prevent over-reduction to the primary amine, these reactions are typically carried out at low temperatures, such as -78 °C. commonorganicchemistry.comyoutube.com While DIBAL-H is generally effective, substrates containing other sensitive functional groups, like an N-Boc group, may experience side reactions such as deprotection, particularly during acidic workup. researchgate.net

Hydrolysis Reactions to Carboxylic Acids and Amides

The carbonitrile group can be hydrolyzed under acidic or basic conditions to produce either a carboxylic acid or an amide. lumenlearning.comchemguide.co.uk The reaction proceeds in stages, first hydrating the nitrile to form an amide, which can then be further hydrolyzed to the carboxylic acid and ammonia (or an ammonium (B1175870) salt). chemguide.co.uk

Amide Formation: The conversion can be stopped at the amide stage under controlled conditions. Facile and highly selective hydration of nitriles to amides has been achieved using reagent systems like trifluoroacetic acid (TFA) mixed with sulfuric acid. researchgate.net

Carboxylic Acid Formation: More forceful conditions, such as heating under reflux with a strong acid (e.g., HCl) or a strong base (e.g., NaOH), are required for complete hydrolysis to the carboxylic acid. chemguide.co.ukyoutube.com

Acidic Hydrolysis: Heating the nitrile with an acid like aqueous HCl yields the free carboxylic acid and an ammonium salt (e.g., ammonium chloride). chemguide.co.uk

Alkaline Hydrolysis: Refluxing with a base like sodium hydroxide (B78521) solution produces the salt of the carboxylic acid (e.g., sodium carboxylate) and ammonia gas. chemguide.co.uk Subsequent acidification is necessary to obtain the free carboxylic acid. chemguide.co.uk

Reactions with Organometallic Reagents for Ketone and Imine Formation

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, can add to the electrophilic carbon of the nitrile group. This reaction forms an intermediate imine anion, which upon acidic workup, hydrolyzes to form a ketone. youtube.commasterorganicchemistry.com

The general mechanism involves the nucleophilic attack of the organometallic reagent on the nitrile carbon, creating a new carbon-carbon bond and a magnesium or lithium salt of an imine. masterorganicchemistry.com This intermediate is stable until an aqueous acid is introduced. masterorganicchemistry.com The subsequent hydrolysis of the imine proceeds to the corresponding ketone. masterorganicchemistry.comacs.org In the context of substituted pyrimidines, such as 4-amino-5-cyanopyrimidine, Grignard reagents have been shown to add to the nitrile, though competing nucleophilic attack at the C6 position of the pyrimidine ring can also occur, particularly if the ring is activated by the organomagnesium species. acs.org

| Reagent | Intermediate | Final Product (after hydrolysis) | Key Features |

| Grignard Reagent (R-MgX) | Imine-magnesium salt | Ketone (R-C=O) | Forms a new C-C bond; requires aqueous workup. masterorganicchemistry.com |

| Organolithium Reagent (R-Li) | Imine-lithium salt | Ketone (R-C=O) | Similar reactivity to Grignard reagents. youtube.com |

Reactivity and Functionalization of the Bromo Substituent

The bromo substituent at the C5 position is another key handle for synthetic modification. It can be removed via debromination or participate in metal-catalyzed cross-coupling reactions, which are initiated by an oxidative addition step.

Selective Debromination Processes (e.g., metal-free reductive systems)

The carbon-bromine bond can be cleaved to replace the bromine atom with a hydrogen atom. This reductive debromination can be achieved through various methods.

Catalytic Hydrogenation: A common and efficient method for dehalogenating aryl bromides is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under neutral conditions. organic-chemistry.org This method is often chemoselective, allowing for the removal of a bromo group in the presence of other reducible functionalities like cyano or nitro groups. organic-chemistry.org

Metal-Free and Photoredox Systems: Modern synthetic methods offer milder, metal-free alternatives. Visible-light-mediated photoredox catalysis, using a catalyst like Ru(bpy)₃Cl₂ with a hydrogen atom donor, can effectively reduce unactivated aryl bromides. acs.orgluc.edu Another approach involves transition-metal-free systems, such as using 1,10-phenanthroline (B135089) and potassium tert-butoxide, which promote the dehalogenation of aryl halides through a radical-mediated pathway. researchgate.net These methods are valued for their operational simplicity and tolerance of various functional groups. acs.orgresearchgate.net

Oxidative Addition Reactions in Catalysis

The C5-Br bond of this compound is susceptible to oxidative addition to low-valent transition metal complexes, particularly those of palladium(0). This elementary step is the gateway to a vast array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Sonogashira couplings. nih.govcsbsju.edu

In this process, the palladium(0) complex inserts into the carbon-bromine bond, breaking the C-Br bond and forming a new organopalladium(II) species. csbsju.eduuwindsor.ca This arylpalladium halide intermediate is then competent to engage in the subsequent steps of the catalytic cycle (transmetalation and reductive elimination) to form new carbon-carbon or carbon-heteroatom bonds at the C5 position of the pyrimidine ring. uwindsor.caresearchgate.net The reactivity of aryl and heteroaryl halides in oxidative addition is a well-established principle, making bromopyrimidines valuable substrates for constructing more complex molecules. nih.govrsc.org The efficiency and selectivity of this step can be influenced by the ligands on the palladium center and the electronic properties of the pyrimidine ring. nih.gov

Chemo- and Regioselectivity in Complex Reaction Systems

In the realm of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the carbon-bromine bond at the C5 position is the most probable site of reaction. This is a well-established principle in the chemistry of aryl halides, where the reactivity order generally follows the trend I > Br > Cl > F. In a hypothetical scenario where this compound is subjected to Suzuki-Miyaura coupling conditions in the presence of an arylboronic acid, the palladium catalyst is expected to selectively undergo oxidative addition into the C-Br bond, leaving the methoxy and carbonitrile groups intact. This chemoselectivity allows for the introduction of a wide array of aryl or heteroaryl substituents at the C5 position.

The regioselectivity of nucleophilic aromatic substitution (SNA_r) on the pyrimidine ring is another critical consideration. In polysubstituted pyrimidines, the positions of the substituents play a decisive role in directing incoming nucleophiles. For dihalopyrimidines, it has been observed that the C4 position is generally more susceptible to nucleophilic attack than the C2 position. While this compound does not possess a halogen at C4, the principle of differential reactivity at various ring positions remains pertinent. The electron-withdrawing nature of the pyrimidine ring, further activated by the cyano group, makes the ring susceptible to nucleophilic attack. However, the methoxy group at C4 is a potential leaving group under certain conditions, although generally less facile than a halogen. The bromine at C5 is less likely to be displaced by a nucleophile in a typical SNA_r reaction compared to halogens at the C2, C4, or C6 positions of the pyrimidine ring.

The interplay between these reactive sites can be exploited to achieve selective transformations. For instance, a Suzuki-Miyaura coupling could be performed first to modify the C5 position, followed by a subsequent reaction targeting either the methoxy or the carbonitrile group under different reaction conditions. The carbonitrile group, for example, can undergo hydrolysis to a carboxylic acid or reduction to an amine, transformations that would typically not interfere with a preceding C-C bond-forming reaction at C5.

The following interactive data table summarizes the expected chemo- and regioselective reactions for this compound based on established principles of organic chemistry.

| Reaction Type | Reagents and Conditions | Reactive Site | Expected Product | Selectivity Principles |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C5-Br | 5-Aryl-4-methoxypyrimidine-2-carbonitrile | Chemoselective for C-Br bond over C-O and C≡N. Regioselective for C5 position. |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe) under forcing conditions | C4-OMe | 5-Bromo-4-(nucleophile)pyrimidine-2-carbonitrile | Regioselective for C4 position. Requires activation for methoxy to act as a leaving group. |

| Hydrolysis of Nitrile | Acid or base catalysis, H₂O | C2-CN | 5-Bromo-4-methoxypyrimidine-2-carboxylic acid or amide | Chemoselective for the carbonitrile group. |

| Reduction of Nitrile | Reducing agent (e.g., LiAlH₄ or catalytic hydrogenation) | C2-CN | (5-Bromo-4-methoxypyrimidin-2-yl)methanamine | Chemoselective for the carbonitrile group. |

Table 1. Predicted Chemo- and Regioselective Transformations of this compound.

It is important to note that while these predictions are based on well-understood reactivity patterns, the actual outcomes can be influenced by a variety of factors, including the specific reagents, solvents, temperatures, and catalysts employed. The steric and electronic effects of the substituents on the pyrimidine ring create a unique chemical environment that must be carefully considered when designing synthetic routes involving this versatile building block. Further empirical studies are necessary to fully elucidate the intricate details of its reactivity in complex reaction systems.

Advanced Characterization Methodologies in Research on 5 Bromo 4 Methoxypyrimidine 2 Carbonitrile

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, functional groups, and electronic properties. A combination of Nuclear Magnetic Resonance (NMR), vibrational (FTIR, FT-Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy offers a complete picture of the molecular identity of 5-Bromo-4-methoxypyrimidine-2-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the precise connectivity and environment of each proton and carbon atom can be determined.

For this compound, ¹H NMR spectroscopy is expected to show two distinct signals corresponding to the aromatic proton on the pyrimidine (B1678525) ring and the protons of the methoxy (B1213986) group. The pyrimidine proton would appear as a singlet, while the methoxy protons would also present as a singlet due to the absence of adjacent protons.

¹³C NMR spectroscopy provides information on all unique carbon atoms in the molecule. For this compound, five distinct signals are anticipated: one for the methyl carbon of the methoxy group, and four for the carbon atoms of the pyrimidine ring, including the carbon of the nitrile group. The chemical shifts are influenced by the electronegativity of the neighboring atoms (N, Br, O) and the aromatic system.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| 1 | ~8.8 | Singlet (s) | 1H | H-6 (Pyrimidine ring) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~170 | C-4 (C-O) |

| ~160 | C-6 (C-H) |

| ~130 | C-2 (C-CN) |

| ~115 | C-5 (C-Br) |

| ~114 | -CN (Nitrile) |

Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Analysis and Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR and FT-Raman spectra of this compound would be expected to display several key absorption bands. A sharp, intense band corresponding to the C≡N stretch of the nitrile group is one of the most characteristic features. Additionally, vibrations associated with the C-O bond of the methoxy group and various stretching and bending modes of the pyrimidine ring (C=C, C=N, C-H) would be observed. The C-Br stretching frequency typically appears in the lower wavenumber region of the spectrum.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3050-3150 | C-H Stretch | Aromatic (Pyrimidine) |

| ~2950-3000 | C-H Stretch | Aliphatic (-OCH₃) |

| ~2220-2240 | C≡N Stretch | Nitrile |

| ~1550-1600 | C=N, C=C Stretch | Pyrimidine Ring |

| ~1200-1300 | C-O Stretch | Methoxy |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic structure and the extent of conjugation. The pyrimidine ring system in this compound contains π-electrons that can undergo electronic transitions (e.g., π → π*) upon absorption of UV radiation. The positions and intensities of the absorption maxima (λ_max) are characteristic of the chromophore. The presence of substituents like the bromo, methoxy, and nitrile groups can modulate the energy of these transitions, causing shifts in the absorption bands.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Predicted λ_max (nm) | Type of Transition | Chromophore |

|---|---|---|

| ~220-240 | π → π* | Pyrimidine Ring |

X-ray Crystallography for Precise Molecular and Supramolecular Architecture

Single Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration and Bond Parameters

Single Crystal X-ray Diffraction (SC-XRD) analysis of a suitable crystal of this compound would yield a detailed molecular structure. This technique would confirm the planarity of the pyrimidine ring and provide exact measurements of all bond lengths and angles. For instance, the C≡N bond length would be confirmed to be in the expected range for a nitrile, and the bond parameters of the pyrimidine ring would reflect its aromatic character. This data serves as the ultimate proof of the compound's chemical identity and constitution.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Beyond the structure of a single molecule, X-ray crystallography reveals the supramolecular architecture, which is governed by intermolecular interactions. In the crystal structure of this compound, several key interactions would be anticipated.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

Computational and Theoretical Investigations of 5 Bromo 4 Methoxypyrimidine 2 Carbonitrile

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation Interactions

No published NBO analysis for 5-Bromo-4-methoxypyrimidine-2-carbonitrile could be located. This type of analysis would be instrumental in understanding the delocalization of electron density within the pyrimidine (B1678525) ring and the hyperconjugative interactions between the methoxy (B1213986) and bromo substituents and the ring. Such a study would quantify the stabilization energies associated with these interactions, providing insight into the molecule's electronic structure and reactivity.

Topological Analyses (e.g., ELF, LOL, RDG) for Bonding Characteristics and Noncovalent Interactions

There is no available research detailing the use of topological analyses such as ELF, LOL, or RDG to investigate the bonding characteristics and noncovalent interactions of this compound. These analyses would offer a visual and quantitative description of chemical bonds, lone pairs, and weak intramolecular interactions, which are crucial for understanding the molecule's three-dimensional structure and potential intermolecular interactions.

Spectroscopic Simulations and Validation Against Experimental Data

While experimental spectroscopic data may exist for this compound, computational simulations of its spectra (such as IR, Raman, NMR, and UV-Vis) and their validation against experimental results are not present in the accessible scientific literature. Such simulations are vital for the accurate assignment of spectral features and for confirming the accuracy of the computational models used to describe the molecule.

Strategic Applications in Organic Synthesis

Role as a Versatile Building Block for Complex Heterocyclic Systems

The unique arrangement of functional groups in 5-Bromo-4-methoxypyrimidine-2-carbonitrile makes it an ideal starting material for the synthesis of a variety of fused and substituted heterocyclic compounds. The reactivity of the bromine atom, in particular, allows for the introduction of diverse substituents through cross-coupling reactions, while the nitrile and methoxy (B1213986) groups can be either retained or transformed to introduce further complexity.

The bromine atom at the C5 position of this compound is a key handle for the construction of more elaborate halogenated heterocycles. This is particularly significant in medicinal chemistry, where the introduction of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to functionalize the C5 position. For instance, the reaction of similar 5-bromopyrimidines with various arylboronic acids, facilitated by a palladium catalyst like tetrakis(triphenylphosphine)palladium(0), allows for the synthesis of a wide array of 5-arylpyrimidine derivatives. This methodology provides a powerful tool for creating carbon-carbon bonds and introducing diverse aromatic and heteroaromatic moieties. The reactivity of the C-Br bond is often favored in such reactions, allowing for selective functionalization even in the presence of other reactive sites.

Furthermore, the bromine atom can be displaced through nucleophilic aromatic substitution reactions, although this is generally less facile on the electron-rich pyrimidine (B1678525) ring unless activated by strongly electron-withdrawing groups. Nevertheless, this pathway offers another avenue for the synthesis of halogenated derivatives.

The inherent functionality of this compound provides a robust scaffold for the generation of multi-substituted pyrimidine derivatives. The differential reactivity of the functional groups allows for a stepwise and controlled introduction of various substituents.

For example, the methoxy group at the C4 position can be susceptible to nucleophilic displacement by a variety of nucleophiles, such as amines or thiols, leading to the formation of 4-substituted pyrimidine derivatives. This reaction is often facilitated by the electron-withdrawing nature of the nitrile and bromo substituents.

Simultaneously, the nitrile group at the C2 position can undergo a range of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or can participate in cycloaddition reactions to form fused heterocyclic rings. This versatility allows for the introduction of a wide array of functional groups at the C2 position, further expanding the diversity of accessible pyrimidine derivatives.

The combination of these selective transformations at the C2, C4, and C5 positions enables the synthesis of a vast library of multi-substituted pyrimidines from a single, readily accessible starting material.

Design and Construction of Chemically Diverse Molecular Libraries

The concept of combinatorial chemistry and the generation of molecular libraries for high-throughput screening are central to modern drug discovery. This compound is an excellent scaffold for the construction of such libraries due to its multiple points of diversification.

By systematically varying the reactants that engage with the bromo, methoxy, and nitrile functionalities, chemists can rapidly generate a large number of structurally related yet distinct pyrimidine derivatives. For example, a library of 5-aryl-4-amino-2-carboxamidopyrimidines could be synthesized by a three-step sequence: (1) Suzuki coupling at the C5 position with a diverse set of boronic acids, (2) nucleophilic displacement of the C4-methoxy group with a variety of amines, and (3) hydrolysis of the C2-nitrile to the corresponding amide.

This parallel synthesis approach allows for the efficient exploration of the chemical space around the pyrimidine core, which is a privileged scaffold found in numerous biologically active molecules, including kinase inhibitors.

Development of Novel Synthetic Methodologies Leveraging its Unique Reactivity Profile

The distinct electronic and steric properties of this compound can be exploited in the development of novel synthetic methodologies. The interplay between the electron-withdrawing nitrile group and the electron-donating methoxy group influences the reactivity of the pyrimidine ring and the attached functional groups in unique ways.

For instance, the specific reactivity of the C-Br bond in palladium-catalyzed reactions can be fine-tuned by the choice of catalyst, ligands, and reaction conditions. This allows for the development of highly selective and efficient cross-coupling protocols that may not be achievable with other halogenated pyrimidines.

Furthermore, the potential for intramolecular cyclizations involving the nitrile group and a substituent introduced at the C5 or C4 position can lead to the discovery of new routes to fused heterocyclic systems. Research in this area continues to uncover novel transformations and expand the synthetic utility of this versatile building block.

Emerging Trends and Future Research Directions in the Chemistry of 5 Bromo 4 Methoxypyrimidine 2 Carbonitrile

Development of More Sustainable and Green Synthetic Approaches

Traditional methods for synthesizing complex heterocyclic compounds like pyrimidines often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. researchgate.net The principles of green chemistry are driving a paradigm shift towards more environmentally benign processes. For the synthesis of 5-Bromo-4-methoxypyrimidine-2-carbonitrile, future research is focused on minimizing environmental impact at every stage. mdpi.com

Key areas of development include:

Atom Economy Maximization: Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product. This involves favoring addition reactions over substitution or elimination reactions where possible.

Use of Safer Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical carbon dioxide (scCO₂), or bio-based solvents. mdpi.commdpi.com

Catalytic Reagents: Employing catalytic alternatives over stoichiometric reagents to reduce waste. This includes the use of recyclable heterogeneous catalysts that can be easily separated from the reaction mixture. mdpi.com

Energy Efficiency: Utilizing energy-efficient synthesis methods like microwave-assisted or ultrasound-irradiated reactions, which can significantly shorten reaction times and reduce energy consumption compared to conventional heating. researchgate.net

| Parameter | Traditional Synthesis Approach | Green Chemistry Approach |

| Solvents | Chlorinated hydrocarbons (e.g., Dichloromethane), DMF | Water, Ethanol, Supercritical CO₂, Ionic Liquids |

| Reagents | Stoichiometric amounts of hazardous reagents | Catalytic quantities, recyclable catalysts |

| Energy Input | Prolonged heating under reflux | Microwave irradiation, Ultrasound |

| Waste Generation | High, significant by-product formation | Minimized, focus on atom economy |

| Process Safety | Use of toxic and flammable materials | Benign solvents, reduced reaction times |

Exploration of Chemoenzymatic and Biocatalytic Transformations

Biocatalysis, the use of natural enzymes or whole-cell microorganisms to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. mdpi.com While specific applications to this compound are still nascent, the broader field of pyrimidine (B1678525) synthesis is seeing increased exploration of enzymatic methods. nih.gov Future research is expected to leverage enzymes for key transformations relevant to this molecule.

Potential applications include:

Regioselective Functionalization: Enzymes could be used to introduce or modify functional groups at specific positions on the pyrimidine ring without the need for complex protecting-group strategies.

Chiral Synthesis: For derivatives of this compound that possess chirality, enzymes can provide highly enantioselective synthetic routes.

Waste Reduction: Biocatalytic processes are inherently "green," as they operate in aqueous media under ambient temperature and pressure, are biodegradable, and are derived from renewable feedstocks. mdpi.com

| Enzyme Class | Potential Application in Synthesis/Modification |

| Hydrolases (e.g., Lipases) | Selective hydrolysis of ester or amide precursors. |

| Oxidoreductases | Introduction of hydroxyl groups or other oxidative modifications. |

| Transferases | Glycosylation or methylation of the pyrimidine scaffold. |

| Lyases | Formation or cleavage of C-C, C-O, or C-N bonds. |

The primary challenge lies in discovering or engineering enzymes with the desired activity and stability for non-natural substrates like halogenated pyrimidines. nih.govresearchgate.net

Application in Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, is revolutionizing the production of fine chemicals and active pharmaceutical ingredients (APIs). nih.govresearchgate.net This technology offers significant advantages in terms of safety, consistency, and scalability for the synthesis of this compound. mdpi.com

Key benefits of adopting flow chemistry include:

Enhanced Safety: The small reactor volumes minimize the risks associated with handling hazardous reagents or exothermic reactions. mdpi.com

Precise Process Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to higher yields and purities. nih.gov

Rapid Optimization: Reaction conditions can be screened and optimized quickly by simply changing flow rates and other parameters. ijsdr.org

Seamless Integration: Multiple reaction and purification steps can be linked together into a single, automated continuous process, from starting materials to the final product. mit.edu

A multi-step synthesis of this compound could be translated into a continuous flow process, where intermediates are generated and consumed in succession without isolation. nih.gov

| Feature | Batch Manufacturing | Continuous Flow Manufacturing |

| Reaction Vessel | Large stirred-tank reactor | Small-volume tube or microreactor |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, rapid heating and cooling |

| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reactor volumes |

| Scalability | Difficult, requires re-optimization | Straightforward by running the system longer |

| Process Control | Less precise, potential for hotspots | Highly precise control of parameters |

Integration of Advanced Machine Learning and Artificial Intelligence for Synthesis Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate chemical research and development. preprints.org For a target molecule like this compound, AI can be applied to various aspects of its synthesis.

Future directions in this area involve:

Retrosynthesis Prediction: AI algorithms can analyze the structure of the target molecule and propose novel and efficient synthetic pathways by drawing on vast reaction databases.

Reaction Condition Optimization: ML models can predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and minimize by-products, reducing the need for extensive trial-and-error experimentation. preprints.org

Predictive Modeling: AI can be used to predict the physicochemical properties and potential biological activity of derivatives of this compound, guiding the design of new compounds for specific applications. mdpi.com

| AI/ML Application | Function | Potential Impact on Synthesis |

| Retrosynthesis Software | Proposes synthetic routes from product to precursors. | Discovery of more efficient or novel synthetic pathways. |

| Predictive Yield Models | Predicts the outcome of a reaction under given conditions. | Reduces experimental workload for optimization. |

| Catalyst Design Algorithms | Suggests optimal catalyst structures for a specific transformation. | Improves reaction efficiency and selectivity. |

| Process Optimization | Optimizes parameters in a multi-step or flow synthesis. | Enhances overall process yield and cost-effectiveness. |

The integration of these advanced computational tools holds the promise of making the synthesis and derivatization of complex molecules like this compound faster, more predictable, and more efficient. nih.gov

Q & A

Q. What safety protocols are critical when handling this compound?

Q. How can researchers optimize reaction yields for large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.